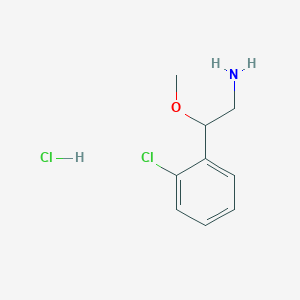
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Descripción general
Descripción
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 2-CPME-HCl or 2-CPME, is an organic compound that has become increasingly important in the field of pharmaceutical research and development. 2-CPME-HCl is a highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions.
Mecanismo De Acción
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that play a role in pain, inflammation, and other physiological processes. By inhibiting the activity of COX-2, 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride reduces the production of prostaglandins, which can have beneficial effects in certain diseases and conditions.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. In addition, it has been shown to have beneficial effects on the cardiovascular system, diabetes, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several advantages for laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it an ideal tool for investigating the effects of COX-2 inhibition on various diseases and conditions. In addition, it is relatively inexpensive and easy to synthesize. However, 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride does have some limitations. It is not as potent as other COX-2 inhibitors and its effects may vary depending on the dose and method of administration.
Direcciones Futuras
The potential applications of 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride are numerous. In the future, it may be used to investigate the effects of COX-2 inhibition on a variety of diseases and conditions, including inflammation, pain, cancer, cardiovascular disease, diabetes, and neurological disorders. In addition, it may be used in combination with other drugs to enhance the efficacy of treatment. Finally, it may be used to develop new drugs that target specific pathways in the body.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been used in a variety of laboratory experiments and clinical trials to investigate the effects of COX-2 inhibition on various diseases and conditions. It has been used to study the effects of COX-2 inhibition on inflammation, pain, and cancer. In addition, 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has been used in studies of the effects of COX-2 inhibition on the cardiovascular system, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWEWKMSPLSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)





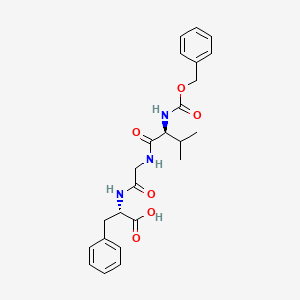

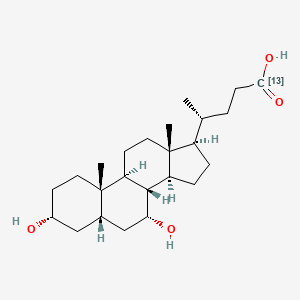

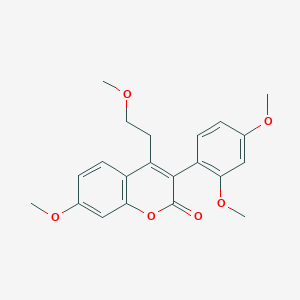
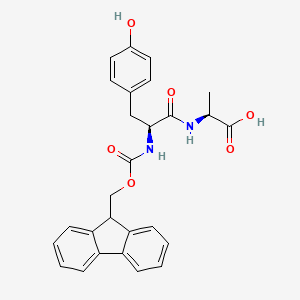

![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)